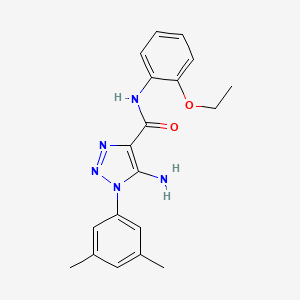

5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, often involves the cycloaddition reactions facilitated by catalysts such as ruthenium to achieve regiocontrolled outcomes. For example, ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, which are precursors for the synthesis of triazole-containing compounds (Ferrini et al., 2015).

Molecular Structure Analysis

Structural analysis of triazole derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the crystal structure and optimize the molecular structure, providing insights into the dihedral angles and intermolecular interactions that define the compound's stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds, including 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, undergo various chemical reactions such as acylation, cyclization, and rearrangements like the Dimroth rearrangement. These reactions are fundamental for modifying the triazole core to explore new biological activities and synthesize compounds with desired chemical properties (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are determined through various analytical techniques, including X-ray crystallography. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Bektaş et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and functional group transformations, are explored through synthetic routes and reaction mechanisms. These compounds exhibit a wide range of chemical behaviors, making them versatile synthons for the construction of various heterocyclic compounds with potential biological and pharmacological activities (Chen et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones, have been explored for their antimicrobial properties. Some compounds within this category were found to exhibit moderate to good activities against test microorganisms (Bektaş et al., 2010).

Triazole-Based Scaffolds for Peptidomimetics

Research has shown the development of protocols for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These compounds serve as suitable molecules for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This is significant for designing molecules with specific biological activities, including HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Heterocyclic Compounds

Another application involves the intramolecular cyclization of 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides to yield derivatives such as 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines, indicating the versatility of triazole derivatives in synthesizing a wide range of heterocyclic compounds (Kemskiy et al., 2018).

Designing Anticancer Agents

Functionalized amino acid derivatives, including those related to triazole structures, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These compounds offer a foundation for designing new anticancer agents, showing promise in ovarian and oral cancers (Kumar et al., 2009).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, displaying significant anti-influenza A virus (subtype H5N1) activity. This highlights the potential of triazole and pyrazole derivatives in the development of antiviral agents (Hebishy et al., 2020).

Cytotoxicity of Pyrazole Derivatives

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells demonstrate the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014).

Eigenschaften

IUPAC Name |

5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-4-26-16-8-6-5-7-15(16)21-19(25)17-18(20)24(23-22-17)14-10-12(2)9-13(3)11-14/h5-11H,4,20H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHYWGRWLTKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)

![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)